(4-Nitrophenyl)methyl 4-acetylsulfanyl-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
(2S,4S)-4-(Acetylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester-d6 is a complex organic compound with a unique structure. It is characterized by the presence of an acetylthio group, a dimethylamino carbonyl group, and a nitrobenzyl ester group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(Acetylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester-d6 typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the acetylthio and dimethylamino carbonyl groups. The final step involves the esterification of the compound with 4-nitrobenzyl alcohol. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistency and efficiency, with stringent quality control measures in place to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-(Acetylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester-d6 undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylthio group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative.
Scientific Research Applications
(2S,4S)-4-(Acetylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester-d6 is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,4S)-4-(Acetylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester-d6 involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The nitrobenzyl ester group can undergo hydrolysis to release active intermediates that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-(Acetylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester: Similar structure but without deuterium labeling.
(2S,4S)-4-(Acetylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester-d3: Similar compound with different isotopic labeling.
Uniqueness
The uniqueness of (2S,4S)-4-(Acetylthio)-2-[(dimethylamino)carbonyl]-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester-d6 lies in its deuterium labeling, which can provide insights into reaction mechanisms and metabolic pathways. This isotopic labeling can also enhance the stability and alter the pharmacokinetic properties of the compound.
Properties
Molecular Formula |
C17H21N3O6S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 4-acetylsulfanyl-2-(dimethylcarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O6S/c1-11(21)27-14-8-15(16(22)18(2)3)19(9-14)17(23)26-10-12-4-6-13(7-5-12)20(24)25/h4-7,14-15H,8-10H2,1-3H3 |
InChI Key |
SUQHNDGLACBBOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N(C)C |
Origin of Product |
United States |
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